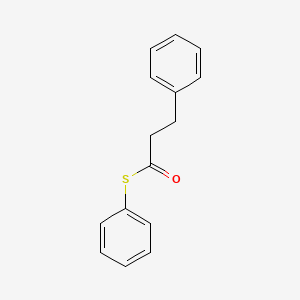

S-Phenyl 3-phenylpropanethioate

Description

Properties

CAS No. |

53573-33-4 |

|---|---|

Molecular Formula |

C15H14OS |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

S-phenyl 3-phenylpropanethioate |

InChI |

InChI=1S/C15H14OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI Key |

OHMMFCQYKLBWSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In the first step, 3-phenylpropanoic acid reacts with tosyl chloride in acetonitrile at 0–5°C in the presence of $$ N $$-methylimidazole, forming a mixed anhydride intermediate. $$ N $$-Methylimidazole acts as both a base and a catalyst, enhancing the electrophilicity of the acyl group. The anhydride subsequently reacts with thiophenol, yielding the thioester via nucleophilic acyl substitution. Key advantages include:

- Short reaction time (2–4 hours total).

- High functional group tolerance , accommodating substrates with halogens, esters, and unsaturated bonds.

- Scalability , with demonstrated yields of 94% under optimized conditions.

A typical procedure involves combining equimolar amounts of 3-phenylpropanoic acid (1.0 mmol) and thiophenol (1.0 mmol) with $$ \text{TsCl} $$ (1.2 mmol) and $$ N $$-methylimidazole (3.0 mmol) in acetonitrile. After quenching with water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 40:1), the product is isolated as a colorless oil.

Transition Metal-Catalyzed Thiocarbonylation

A novel palladium-catalyzed thiocarbonylation method, reported by Zhang et al., offers an alternative route using potassium phenethyltrifluoroborate and diphenyldisulfane. This approach leverages transition metal catalysis to streamline synthesis.

Catalytic System and Substrate Scope

The reaction employs palladium acetate ($$ \text{Pd(OAc)}_2 $$) and the ligand Xantphos in a toluene solvent system. Potassium phenethyltrifluoroborate (3.0 equiv) reacts with diphenyldisulfane (1.0 equiv) at 80°C for 12 hours, yielding this compound in 81% isolated yield. Key features include:

- Chelation-controlled regioselectivity , minimizing byproduct formation.

- Broad applicability to aryl and alkyl thiols.

- Operational simplicity , requiring no inert atmosphere.

The proposed mechanism involves oxidative addition of the disulfane to palladium, followed by transmetalation with the borate and reductive elimination to form the thioester.

Alternative Synthetic Routes

Solid-Phase Synthesis

Patented methodologies for analogous thioesters suggest that resin-bound 3-phenylpropanoic acid could be activated using carbodiimides (e.g., DCC) and coupled to thiophenol. However, scalability challenges and resin costs limit industrial applicability.

Comparative Analysis of Methods

Characterization and Analytical Data

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ 3 $$): δ 7.35–7.28 (m, 10H, aromatic), 2.96–2.85 (m, 4H, $$ \text{CH}2 $$).

- $$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$ 3 $$): δ 196.7 (C=S), 140.0–126.5 (aromatic carbons), 45.2 ($$ \text{CH}2 $$-S), 31.4 ($$ \text{CH}_2 $$-CO).

- HRMS (EI): m/z 242.0760 [M]$$ ^+ $$ (calc. 242.0760).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-Phenyl 3-phenylpropanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioesters.

Scientific Research Applications

S-Phenyl 3-phenylpropanethioate is a thioester with a phenyl group attached to a sulfur atom and a propanethioate moiety. It has a molecular formula of . The compound has applications in organic synthesis and a role in various chemical interactions.

Scientific Research Applications

this compound is used in scientific research for chemistry, biology, medicine, and industrial purposes:

- Chemistry It serves as a reagent in organic synthesis, specifically in the formation of thioesters and sulfur-containing compounds. It can effectively participate in nucleophilic addition reactions, which are important for synthesizing complex organic compounds.

- Biology Thioesters like this compound are studied for their roles in biochemical processes, including enzyme catalysis and metabolic pathways. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function, which can affect various biochemical pathways and processes.

- Medicine There is ongoing research exploring its potential as a precursor for pharmaceuticals and other bioactive compounds.

- Industry It is used in the synthesis of polymers and other materials with specific properties.

Synthesis of this compound

this compound can be synthesized through the thioesterification of α,β-unsaturated aldehydes with thiols, typically under metal-free conditions, which makes it an environmentally friendly process.

Mechanism of Action

The mechanism by which S-Phenyl 3-phenylpropanethioate exerts its effects involves the interaction of its thioester group with various molecular targets. The sulfur atom in the thioester group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., 2-F, 2-Cl) enhance activity, likely due to increased electrophilicity .

- Bulky or electron-donating substituents (e.g., 2-Et, 2-OEt) render compounds inactive (EC₅₀ > 200 mg/L) .

- S-Phenyl 3-phenylpropanethioate lacks these N-phenyl substituents but shares the S-phenyl group, suggesting its bioactivity profile may differ from the analogs above.

Organophosphate Comparators: Fonofos

Fonofos (O-Ethyl S-phenyl ethylphosphonodithioate), an organophosphate insecticide, shares structural similarities with this compound, including the S-phenyl group. However, Fonofos contains a phosphonodithioate backbone, making it a potent acetylcholinesterase inhibitor with high mammalian toxicity . In contrast, thioate esters like this compound are generally less toxic, highlighting a critical divergence in application and safety profiles.

Phosphonamidate Derivatives

Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (IUPAC: 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate) features a phosphonamidate group, which confers distinct reactivity due to P–N and P–O bonds . Unlike thioate esters, phosphonamidates are more hydrolytically stable but less reactive in nucleophilic environments. This structural difference may limit their utility in dynamic biological systems compared to thioates.

Q & A

Q. What are the optimal reaction conditions for synthesizing S-Phenyl 3-phenylpropanethioate in solvent-free systems?

The compound can be synthesized via a solvent-free, carbodiimide (CDI)-mediated acylation of thiophenol with 3-phenylpropanoylimidazole. Ball-milling at 500 rpm (planetary mill) or 25 Hz (vibratory mill) achieves yields up to 91%. Key parameters include reaction time, milling frequency, and stoichiometric ratios of reactants .

Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical. Reference data from NIST Standard Reference Database (e.g., IR spectra for analogous compounds like 3-phenylpropanal) should be used for cross-validation. Mass spectrometry (MS) confirms molecular weight, while GC purity analysis (>88%) ensures sample integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Refer to safety data for structurally similar organothiophosphates (e.g., H317/H410 hazard codes) for spill management and emergency procedures .

Advanced Research Questions

Q. How do solvent-free mechanochemical methods influence the reaction mechanism of this compound synthesis?

Mechanochemical activation reduces reliance on solvents, accelerates reaction kinetics, and minimizes side reactions. The absence of solvent lowers activation energy by promoting direct reactant interaction. Comparative studies between planetary and vibratory mills can elucidate energy transfer efficiency and its impact on yield .

Q. What challenges arise in standardizing nomenclature for this compound and its derivatives?

Inconsistent hyphenation and synonym usage (e.g., "3-phenylthiopropionic acid S-phenyl ester" vs. "S-Phenyl-3-phenylpropanthioat") complicate database searches and meta-analyses. Adopting IUPAC guidelines and systematic naming (e.g., esterification order: acyl group + thiol) ensures clarity. Cross-referencing CAS registry numbers (e.g., 1212-08-4 for analogues) mitigates confusion .

Q. How can computational modeling predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations can model bond dissociation energies (e.g., C-S vs. S-Phenyl bonds) to predict degradation pathways. Molecular dynamics simulations assess stability under varying temperatures and pH. Validate models against experimental data (e.g., NIST thermochemical databases) .

Q. What analytical limitations exist in detecting trace metabolites or degradation products of this compound?

High-resolution LC-MS/MS is required to distinguish isobaric catabolites (e.g., sulfoxides vs. sulfones). Challenges include low abundance in complex matrices and interference from structurally similar organosulfur compounds. Isotopic labeling (e.g., ³⁴S) or derivatization (e.g., methyl ester formation) enhances detection sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.